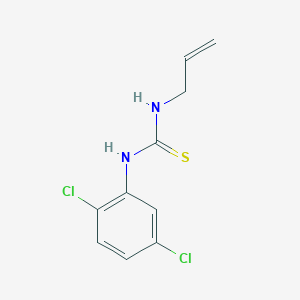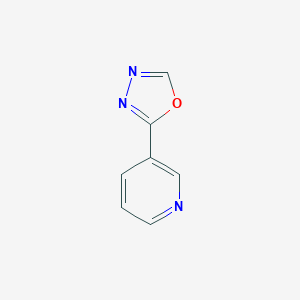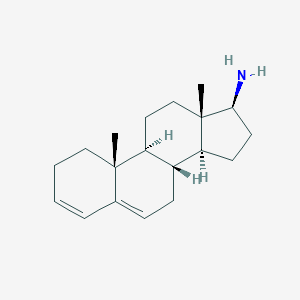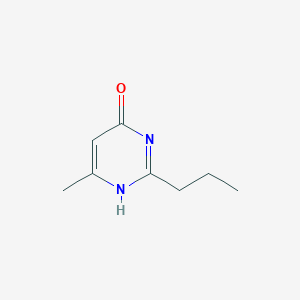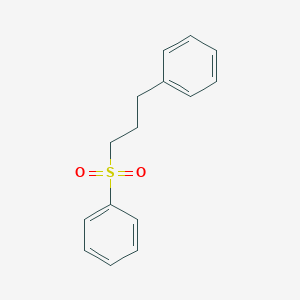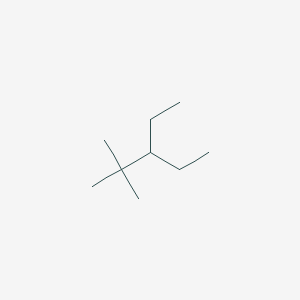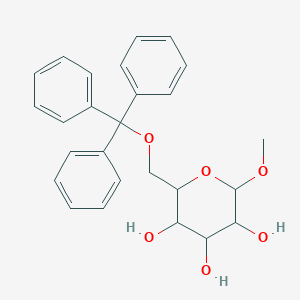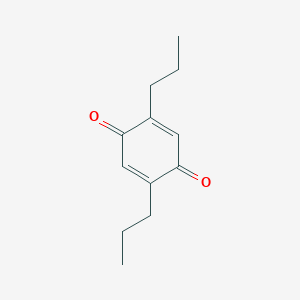
2,5-Dipropylcyclohexa-2,5-diene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dipropylcyclohexa-2,5-diene-1,4-dione, also known as DPHD, is a chemical compound that has gained significant interest in scientific research due to its unique properties. DPHD belongs to the family of cyclohexadiene derivatives and is a yellow crystalline solid.
作用机制
The mechanism of action of 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione is not fully understood, but it has been proposed that 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione inhibits the activity of DNA topoisomerase II by binding to the enzyme's catalytic site. This inhibition leads to the accumulation of DNA strand breaks, which ultimately leads to cell death.
生化和生理效应
2,5-Dipropylcyclohexa-2,5-diene-1,4-dione has been shown to have both biochemical and physiological effects. Biochemically, 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione has been shown to inhibit the activity of DNA topoisomerase II, as mentioned earlier. Physiologically, 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One advantage of using 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione in lab experiments is its ease of synthesis. 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione can be synthesized using a relatively simple multistep process, making it readily available for use in various research fields. One limitation of using 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione in lab experiments is its instability. 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione is prone to decomposition under certain conditions, which can affect the accuracy of experimental results.
未来方向
There are several future directions for research involving 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione. One direction is to explore the use of 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione as a precursor for the synthesis of other cyclohexadiene derivatives with potential applications in material science and medicinal chemistry. Another direction is to investigate the potential of 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione as an anticancer agent in preclinical and clinical studies. Additionally, further research is needed to fully understand the mechanism of action of 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione and its biochemical and physiological effects.
合成方法
The synthesis of 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione can be achieved through a multistep process starting with the reaction of 1,3-cyclohexadiene with isobutyryl chloride in the presence of aluminum chloride. This reaction leads to the formation of 2,5-dimethylcyclohexa-2,5-diene-1,4-dione, which can be further reacted with propylmagnesium bromide to produce 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione.
科学研究应用
2,5-Dipropylcyclohexa-2,5-diene-1,4-dione has been used in various scientific research fields, including organic chemistry, material science, and medicinal chemistry. In organic chemistry, 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione has been used as a building block for the synthesis of other cyclohexadiene derivatives. In material science, 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione has been used as a precursor for the synthesis of conductive polymers. In medicinal chemistry, 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione has shown potential as an anticancer agent due to its ability to inhibit the activity of DNA topoisomerase II.
属性
CAS 编号 |
16162-61-1 |
|---|---|
产品名称 |
2,5-Dipropylcyclohexa-2,5-diene-1,4-dione |
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC 名称 |
2,5-dipropylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H16O2/c1-3-5-9-7-12(14)10(6-4-2)8-11(9)13/h7-8H,3-6H2,1-2H3 |
InChI 键 |
RPKAFKDCORXJJP-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=O)C(=CC1=O)CCC |
规范 SMILES |
CCCC1=CC(=O)C(=CC1=O)CCC |
同义词 |
2,5-Dipropyl-p-benzoquinone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



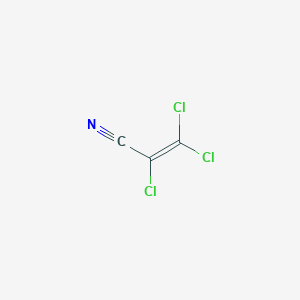
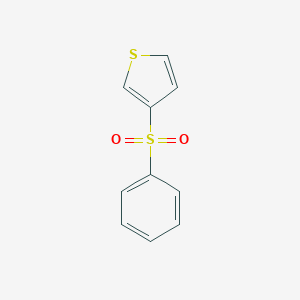
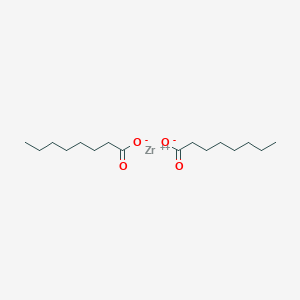
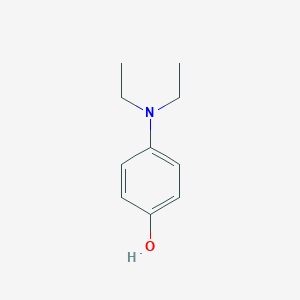
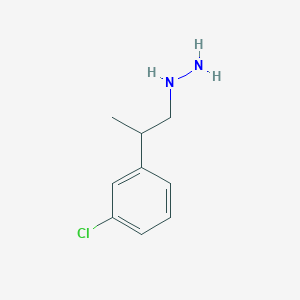
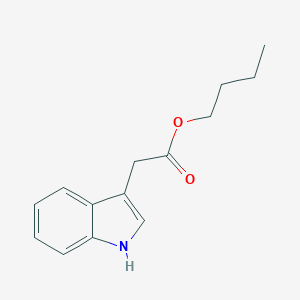
![3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B97790.png)
